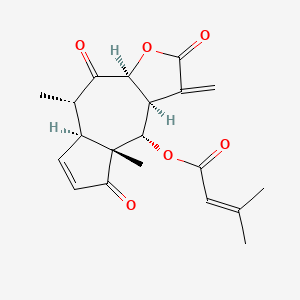
Multiradiatin
Descripción
Multiradiatin (C₂₀H₂₂O₆; molecular weight 358.39 g/mol) is a sesquiterpene lactone isolated from Baileya multiradiata (desert marigold), a plant traditionally used in herbal medicine . It belongs to the pseudoguaianolide subclass, characterized by a bicyclic lactone framework with a γ-lactone ring and multiple oxygenated substituents. This compound exhibits potent antineoplastic activity, particularly against murine P388 leukemia (ED₅₀ = 0.02 μg/mL in vitro), KB nasopharyngeal carcinoma (EC = 0.12 μg/mL), and L1210 leukemia (EC = 0.028 μg/mL) . Its mechanism involves inhibition of microtubule assembly and disruption of cancer cell proliferation pathways .
Propiedades
Número CAS |
58262-52-5 |
|---|---|
Fórmula molecular |
C20H22O6 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[(3aS,5S,5aS,8aR,9S,9aS)-5,8a-dimethyl-1-methylidene-2,4,8-trioxo-5,5a,9,9a-tetrahydro-3aH-azuleno[6,5-b]furan-9-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-9(2)8-14(22)25-18-15-11(4)19(24)26-17(15)16(23)10(3)12-6-7-13(21)20(12,18)5/h6-8,10,12,15,17-18H,4H2,1-3,5H3/t10-,12-,15+,17-,18-,20-/m0/s1 |
Clave InChI |
AUJNARNSAAQNAK-WWHLYTOASA-N |
SMILES |
CC1C2C=CC(=O)C2(C(C3C(C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C |
SMILES isomérico |
C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@H]3[C@@H](C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C |
SMILES canónico |
CC1C2C=CC(=O)C2(C(C3C(C1=O)OC(=O)C3=C)OC(=O)C=C(C)C)C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Radiatin
- Structure : Radiatin (C₂₀H₂₂O₆) is an isomer of this compound, differing in the stereochemistry of the C-8 and C-9 hydroxyl groups .
- Source : Also isolated from Baileya multiradiata .
- Activity : Demonstrates superior antineoplastic potency against P388 leukemia (ED₅₀ = 0.01 μg/mL) compared to this compound, likely due to enhanced cellular uptake from its acetylated hydroxyl groups .
Fastigilin C
- Structure: A pseudoguaianolide with an additional epoxide group at C-4/C-5 .
- Source : Baileya multiradiata .
- Activity : Exhibits broad-spectrum cytotoxicity (ED₅₀ = 0.008 μg/mL for P388), surpassing this compound in efficacy. The epoxide moiety enhances DNA alkylation, contributing to its higher potency .
Multigilin
Argentatin A Analogues
- Structure: Triterpenoids with a lanostane skeleton, structurally distinct from sesquiterpene lactones but functionally similar in targeting cancer cells .
- Activity: IC₅₀ values range from 0.1–1.2 μM against human carcinoma lines, comparable to this compound but with higher toxicity to normal cells .
Pharmacological Data Comparison
Functional and Mechanistic Insights
- Bioavailability : this compound’s acetyl group improves lipophilicity compared to hydroxylated analogues like Multigilin, enhancing tumor penetration .
- Synthetic Accessibility : this compound’s complex stereochemistry poses challenges in total synthesis, whereas Argentatin A derivatives are more amenable to modular synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


